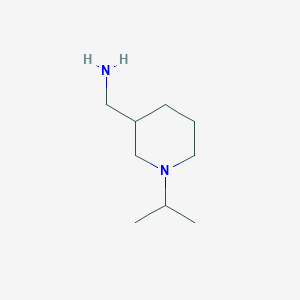

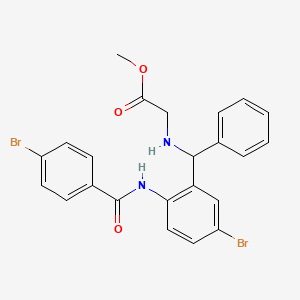

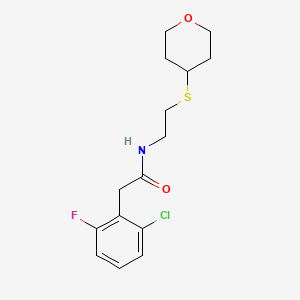

![molecular formula C19H20N4O2S B2741436 Benzo[d]thiazol-6-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2097888-22-5](/img/structure/B2741436.png)

Benzo[d]thiazol-6-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include Benzo[d]thiazol-6-yl compounds, have been found to act as antioxidants . They help in neutralizing harmful free radicals in the body, thus preventing oxidative stress and related diseases.

Analgesic Activity

Compounds related to the thiazole ring have been found to possess analgesic properties . This means they can be used to relieve pain without causing a loss of consciousness.

Anti-inflammatory Activity

Thiazole derivatives have also been found to exhibit anti-inflammatory properties . They can be used to reduce inflammation in the body, which is a key factor in many chronic diseases.

Antimicrobial Activity

These compounds have been found to have antimicrobial properties . This means they can be used to kill or inhibit the growth of microorganisms, making them potentially useful in treating various infections.

Antitumor and Cytotoxic Activity

Some thiazole derivatives have shown potent effects on prostate cancer . They have been found to have antitumor and cytotoxic activities, making them potential candidates for cancer treatment.

Anti-tubercular Activity

Recent synthetic developments of benzothiazole-based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis . This makes them potential candidates for the treatment of tuberculosis.

Quorum Sensing Inhibitors

A library of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, and its inhibition can prevent bacterial communication, thus controlling bacterial growth.

Treatment of Rheumatic Diseases

Compounds with a similar structure to Benzo[d]thiazol-6-yl have been used for treating rheumatic, rheumatoid arthritis, and osteoarthritis . These are conditions that cause pain and inflammation in the joints.

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The specific target within the Mtb organism is Pantothenate synthetase .

Mode of Action

It’s likely that it interacts with its target, pantothenate synthetase, leading to inhibition of the enzyme’s function . This interaction could potentially disrupt the synthesis of pantothenate, a key component of coenzyme A, which is essential for various metabolic processes in the bacteria.

Biochemical Pathways

The compound’s interaction with Pantothenate synthetase disrupts the synthesis of coenzyme A in the Mtb organism . Coenzyme A is crucial for various biochemical pathways, including the Krebs cycle and fatty acid synthesis. Disruption of these pathways can lead to the death of the bacteria.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that they have been optimized for good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mtb organisms . This is achieved by disrupting the synthesis of coenzyme A, which is essential for the bacteria’s survival and proliferation.

properties

IUPAC Name |

1,3-benzothiazol-6-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-12-8-13(2)22-19(21-12)25-15-4-3-7-23(10-15)18(24)14-5-6-16-17(9-14)26-11-20-16/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNSXVBTJKCWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-6-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

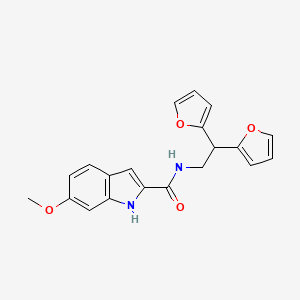

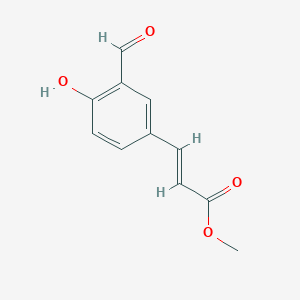

![4-Cyclobutyl-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2741353.png)

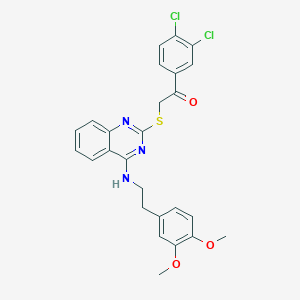

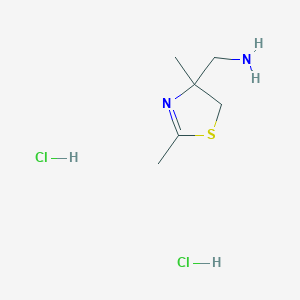

![(Z)-N-[2-Chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2741368.png)

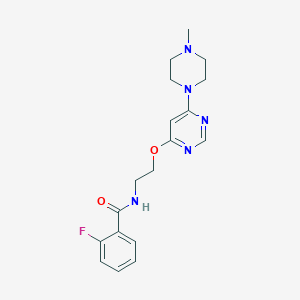

![1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B2741371.png)

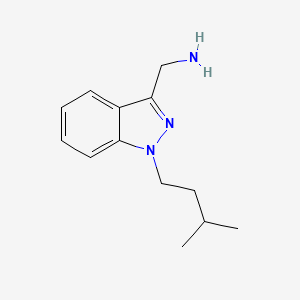

![benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2741377.png)